Structure Elucidation of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole: A Multi-Technique Approach
Structure Elucidation of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The synthesis of derivatives, such as 4-(1-Boc-3-pyrrolidinyl)-1H-indazole, necessitates a robust and unequivocal process for structural verification. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this molecule. We will detail the synergistic application of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. The causality behind experimental choices is emphasized, presenting a self-validating system for researchers to confirm the identity, purity, and detailed atomic connectivity of the target compound, ensuring the highest degree of scientific integrity for subsequent research and development.
The Analytical Strategy: An Overview
The structural elucidation of a novel or synthesized compound is a systematic process of deduction. Each analytical technique provides a unique piece of the puzzle. For 4-(1-Boc-3-pyrrolidinyl)-1H-indazole, our strategy integrates three core techniques to move from the general to the specific:
-
Mass Spectrometry (MS): To confirm the elemental composition (molecular formula).
-
NMR Spectroscopy: To determine the precise atomic connectivity and build the molecular skeleton.
-
X-ray Crystallography: To provide the definitive, unambiguous 3D structure, should a suitable crystal be obtained.
Caption: High-level workflow for structural elucidation.
Foundational Analysis: Molecular Formula and Key Fragments
The first step is to confirm that the compound has the correct mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing mass accuracy to within a few parts per million (ppm).
Proposed Structure and Molecular Formula
The target molecule consists of an indazole ring substituted at the 4-position with a 3-pyrrolidinyl group, which is in turn protected with a tert-butoxycarbonyl (Boc) group.
Caption: Structure of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole.
Molecular Formula: C₁₆H₂₁N₃O₂ Monoisotopic Mass: 287.1634 g/mol
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock solution to a final concentration of 1-10 µg/mL.[3]
-
Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample via direct infusion or LC-MS. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Identify the molecular ion peaks and compare the measured exact mass to the theoretical calculated mass.
Expected Data and Interpretation
The primary goal is to find the protonated molecular ion [M+H]⁺. Other common adducts should also be checked.
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 288.1707 |
| [M+Na]⁺ | 310.1526 |
| [M+K]⁺ | 326.1265 |
A measured mass for the [M+H]⁺ ion that is within 5 ppm of the calculated 288.1707 provides high confidence in the elemental formula C₁₆H₂₁N₃O₂.
Furthermore, tandem MS (MS/MS) or in-source fragmentation can reveal characteristic structural motifs. The Boc group is notoriously labile and produces predictable neutral losses.[4]
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Loss of isobutylene: [M+H - C₄H₈]⁺ → m/z 232.1081
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Loss of the Boc group: [M+H - C₅H₉O₂]⁺ → m/z 187.1026
-
Loss of the entire Boc-pyrrolidine moiety: This can sometimes occur, leaving the indazole core.[5][6]
The observation of these fragments strongly supports the presence of the Boc-pyrrolidine substituent.
Definitive Connectivity: NMR Spectroscopy
NMR is the most powerful technique for mapping the complete covalent framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[3][7] DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Data Acquisition: Record ¹H, ¹³C, DEPT-135 (or multiplicity-edited HSQC), COSY, HSQC, and HMBC spectra on a high-field spectrometer (≥400 MHz).
¹H NMR: The Proton Skeleton
The ¹H NMR spectrum provides the initial overview of the proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad singlet | 1H | H1 (Indazole NH ) | Acidic proton, often broad, downfield shift.[8] |
| 8.1 - 7.1 | multiplets | 4H | H3, H5, H6, H7 (Indazole Ar-H ) | Aromatic region. Specific shifts and couplings depend on substitution. |
| ~4.3 & ~3.3 | multiplets | 2H | Pyrrolidine CH ₂-N | Diastereotopic protons adjacent to nitrogen. |
| ~3.9 | multiplet | 1H | Pyrrolidine CH -Ar | Methine proton linking the two ring systems. |
| ~3.6 & ~3.2 | multiplets | 2H | Pyrrolidine CH ₂-CH | Diastereotopic protons adjacent to the chiral center. |
| ~2.3 & ~2.1 | multiplets | 2H | Pyrrolidine CH ₂ | Aliphatic protons. |
| ~1.45 | singlet | 9H | Boc (-C(CH ₃)₃) | Characteristic sharp singlet for the nine equivalent protons of the t-butyl group. |
¹³C NMR: The Carbon Backbone
The ¹³C NMR spectrum, often interpreted with the aid of a DEPT or multiplicity-edited HSQC spectrum, reveals the number and type of carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~154 | C | Boc (C =O) |
| ~140 - 110 | C & CH | Indazole Aromatic Carbons |
| ~80 | C | Boc (-C (CH₃)₃) |
| ~50 - 45 | CH₂ | Pyrrolidine C H₂-N |
| ~35 | CH | Pyrrolidine C H-Ar |
| ~30 | CH₂ | Pyrrolidine C H₂ |
| ~28 | CH₃ | Boc (-C(C H₃)₃) |
2D NMR: Connecting the Pieces
While 1D NMR suggests the presence of the required functional groups, 2D NMR proves their connectivity.[9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled (typically separated by 2-3 bonds). It will be instrumental in tracing the proton network within the pyrrolidine ring and confirming the neighbor relationships between the aromatic protons on the indazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. It produces a cross-peak for every proton and the carbon to which it is directly attached.[10][11] By overlaying the HSQC with the ¹H spectrum, every carbon signal that corresponds to a CH, CH₂, or CH₃ group can be unambiguously assigned.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for linking molecular fragments. It shows correlations between protons and carbons separated by 2-3 bonds.[11][12] For 4-(1-Boc-3-pyrrolidinyl)-1H-indazole, the following correlations are critical for final proof:
-
The Indazole-Pyrrolidine Link: A correlation from the pyrrolidine methine proton (H3') to the indazole C4 is the definitive proof of the substitution site. Correlations from H5 of the indazole to the pyrrolidine C3' would also confirm this link.
-
Boc Group Placement: Correlations from the nine t-butyl protons to the Boc quaternary carbon and the Boc carbonyl carbon.
-
Pyrrolidine Integrity: Correlations from the N-CH₂ protons of the pyrrolidine to the Boc carbonyl carbon.
-
Caption: Key HMBC correlations confirming the molecular skeleton.
Ultimate Proof: Single-Crystal X-ray Crystallography
If a high-quality single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence.[13][14] It not only confirms the atomic connectivity but also reveals the three-dimensional arrangement of atoms in space, bond lengths, and bond angles.
Methodology Overview
-
Crystallization: Grow single crystals by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays.
-
Structure Solution & Refinement: The diffraction pattern is processed computationally to generate an electron density map, from which the atomic positions are determined and refined.
While powerful, this technique is entirely dependent on the ability to produce suitable crystals, which is not always feasible.
Conclusion: A Self-Validating Structural Assignment
-
HRMS confirms the elemental formula is C₁₆H₂₁N₃O₂.
-
¹H and ¹³C NMR show the correct number and type of proton and carbon environments, consistent with the proposed structure.
-
COSY, HSQC, and HMBC data work in concert to unambiguously piece together the molecular fragments, confirming the C4 substitution on the indazole ring and the placement of the Boc group on the pyrrolidine nitrogen.
This systematic and multi-faceted approach provides a self-validating and trustworthy characterization, forming a solid foundation for any further investigation or application of this compound in drug discovery and development.
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